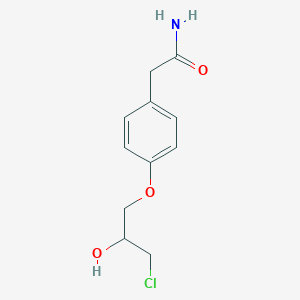
2-(4-(3-Chloro-2-hydroxypropoxy)phényl)acétamide
Vue d'ensemble
Description
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is structurally characterized by a phenylacetamide core with a 3-chloro-2-hydroxypropoxy substituent on the phenyl ring.
Applications De Recherche Scientifique
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of β-blockers, such as atenolol, which are used to treat cardiovascular diseases.
Biological Studies: The compound is used in studies involving enzyme kinetics and enantioselective synthesis.
Industrial Applications: It is utilized in the production of enantiopure drugs and other fine chemicals.
Mécanisme D'action
Target of Action
It is synthesized as an intermediate in the production of atenolol , a β1-blocker . Therefore, it can be inferred that the compound may interact with β1-adrenergic receptors, which play a crucial role in regulating heart rate and contractility.
Mode of Action
Given its role as an intermediate in the synthesis of atenolol , it is plausible that it may interact with its targets in a similar manner to Atenolol. Atenolol acts by blocking β1-adrenergic receptors, thereby reducing the effects of adrenaline and noradrenaline on the heart, leading to a decrease in heart rate and contractility .
Biochemical Pathways
The compound is synthesized from the corresponding racemic alcohol through an enzymatic kinetic resolution approach . Candida antarctica lipase-A (CLEA) shows maximum enantioselectivity in the transesterification of the racemic alcohol . The reactions afford the (S)-alcohol along with the ®-acetate . This process is part of the green synthesis of enantiopure Atenolol .
Pharmacokinetics
As an intermediate in the synthesis of atenolol , its pharmacokinetic properties may be similar to those of Atenolol. Atenolol is known for its high polarity, which affects its absorption, distribution, metabolism, and excretion .
Result of Action
As an intermediate in the synthesis of atenolol , it may contribute to the therapeutic effects of Atenolol, which include reduced heart rate and contractility .
Action Environment
The use of ionic liquids in the synthesis process of atenolol has been noted to solve solubility-related problems of the drug intermediates, making the process greener and more efficient .
Analyse Biochimique
Biochemical Properties
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide plays a crucial role in biochemical reactions, particularly in the synthesis of enantiopure atenolol, a β1-blocker. The compound is synthesized through an enzymatic kinetic resolution approach using lipases such as Candida antarctica lipase-A (CLEA). This enzyme shows maximum enantioselectivity in the transesterification of the racemic alcohol, resulting in the formation of enantiopure intermediates ®- and (S)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide . The interactions between 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide and the lipase enzyme are critical for the synthesis process, as the enzyme catalyzes the reaction with high specificity and efficiency.
Cellular Effects
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes is mediated through its interactions with specific enzymes and proteins within the cells. For example, the enzymatic resolution of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide leads to the production of enantiopure atenolol, which can modulate β1-adrenergic receptors, thereby influencing cell signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide involves its binding interactions with enzymes and other biomolecules. The compound acts as a substrate for lipase enzymes, which catalyze its conversion into enantiopure intermediates. This process involves the formation of enzyme-substrate complexes, where the enzyme’s active site binds to the compound, facilitating the transesterification reaction. The resulting enantiopure intermediates can then undergo further chemical modifications to produce atenolol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the enzymatic resolution process can achieve high enantioselectivity and conversion rates within a specific time frame. Prolonged exposure to certain conditions may lead to the degradation of the compound, affecting its efficacy and the overall outcome of the biochemical reactions .
Dosage Effects in Animal Models
The effects of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide in animal models vary with different dosages. At optimal dosages, the compound can effectively participate in biochemical reactions, leading to the desired outcomes. At higher doses, there may be toxic or adverse effects. It is crucial to determine the appropriate dosage to minimize any potential negative impacts while maximizing the compound’s efficacy .
Metabolic Pathways
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is involved in metabolic pathways related to the synthesis of atenolol. The compound interacts with enzymes such as lipases, which catalyze its conversion into enantiopure intermediates. These intermediates can then undergo further chemical modifications to produce atenolol. The metabolic pathways involving 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide are essential for the efficient synthesis of enantiopure atenolol .
Transport and Distribution
The transport and distribution of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of the compound is essential for its activity and function in various biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide can be achieved through an enzymatic kinetic resolution approach. This method involves the use of Candida antarctica lipase-A (CLEA) to catalyze the transesterification of the racemic alcohol using vinyl acetate as the acyl donor. The reaction conditions are optimized to achieve maximum enantioselectivity, resulting in the formation of enantiopure intermediates .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by employing similar enzymatic processes, ensuring high enantiomeric purity and yield. The use of ionic liquids can further enhance the efficiency and environmental sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Practolol: (S)-N-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
Pindolol: 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol
Carteolol: 7-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one
Uniqueness
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is unique due to its specific structural features and its role as an intermediate in the synthesis of enantiopure β-blockers. Its high enantiomeric purity and efficient synthesis methods make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFMSHFNOSFLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341349 | |
| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115538-83-5 | |
| Record name | 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1PTE6GCT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the enantioselective synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide important for atenolol production?
A1: Atenolol, like many pharmaceuticals, is chiral, meaning it exists in two mirror-image forms called enantiomers. These enantiomers can have different biological activities. In the case of atenolol, the (S)-enantiomer is significantly more potent as a β1-blocker than the (R)-enantiomer. [] Therefore, developing methods to produce the desired (S)-enantiomer of atenolol, or its intermediates like 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, is crucial for maximizing efficacy and potentially reducing side effects.
Q2: How does the research presented offer a "greener" synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide?
A2: The research highlights two key aspects that contribute to a greener synthesis:
- Enzymatic Kinetic Resolution: Utilizing Candida antarctica lipase A (CLEA) for enantioselective transesterification offers several advantages over traditional chemical methods. Enzymes are highly specific catalysts, often leading to fewer byproducts and waste. []
- Ionic Liquids: The researchers employed ionic liquids to address solubility issues commonly encountered with drug intermediates. Ionic liquids can be designed with specific properties and are considered greener alternatives to traditional organic solvents due to their low volatility and potential for recyclability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


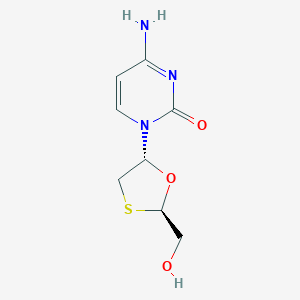

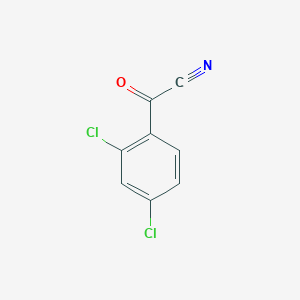
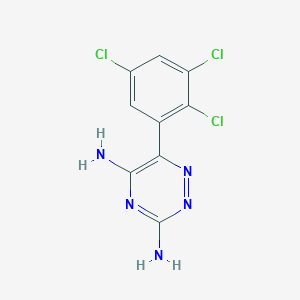
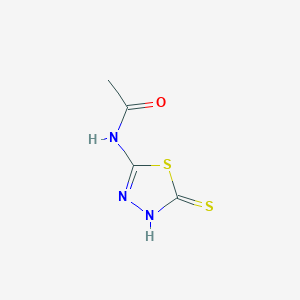

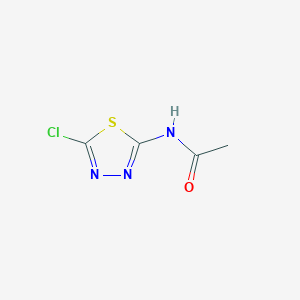
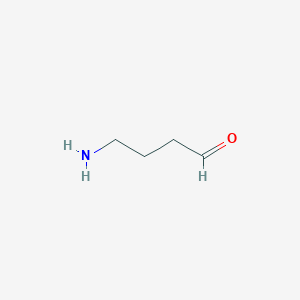
![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)


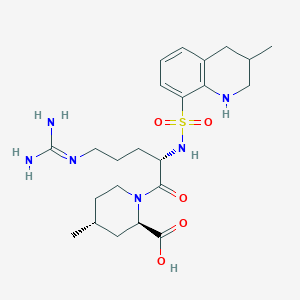
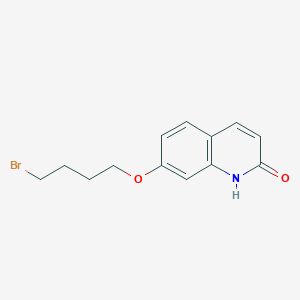
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
